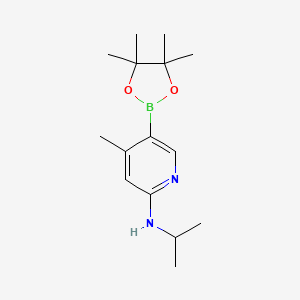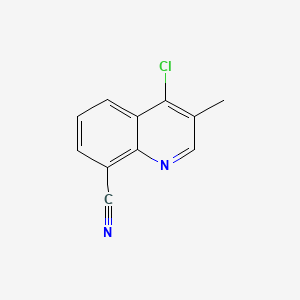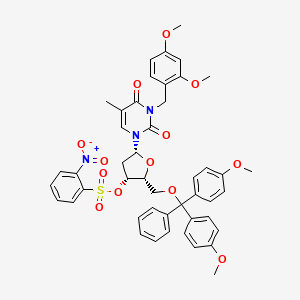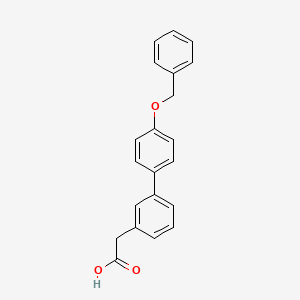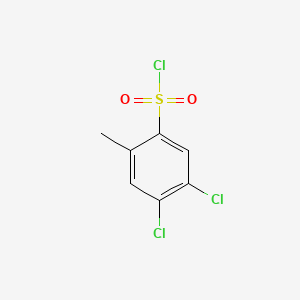
GZ4XQ0OBZ4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Obeticholic acid I (OCA) is a synthetic derivative of the endogenous primary bile acid, chenodeoxycholic acid . It is used alone or in combination with ursodeoxycholic acid (UDCA) to treat primary biliary cholangitis (PBC) without liver problems (e.g., cirrhosis) or with compensated cirrhosis but do not have portal hypertension (increased pressure in the portal vein) in patients who have received UDCA but did not work well .
Synthesis Analysis
A simple and facile method for the synthesis of deuterium-labeled obeticholic acid and its 2 metabolites, glycine and taurine conjugates of obeticholic acid, are described .
Molecular Structure Analysis
The molecular formula of Obeticholic acid I is C26H44O4 . The molecular weight is 420.6 g/mol . The structure of Obeticholic acid I can be represented by the InChI string: InChI=1S/C26H44O4/c1-5-17-21-14-16 (27)10-12-26 (21,4)20-11-13-25 (3)18 (15 (2)6-9-22 (28)29)7-8-19 (25)23 (20)24 (17)30/h15-21,23-24,27,30H,5-14H2,1-4H3, (H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 .
Chemical Reactions Analysis
Obeticholic acid is a selective farnesoid X receptor agonist, which decreases circulating bile acid .
Physical And Chemical Properties Analysis
Obeticholic acid is a dihydroxy-5beta-cholanic acid that is chenodeoxycholic acid carrying an additional ethyl substituent at the 6alpha-position .
Applications De Recherche Scientifique
1. Traitement de la cirrhose biliaire primitive (CBP) L'acide obeticholique (OCA) est utilisé pour traiter la cirrhose biliaire primitive, une maladie chronique qui détruit lentement les voies biliaires dans le foie . Il agit comme un agoniste puissant du récepteur X de l'acide farnésoïde (FXR), qui régule les acides biliaires, le cholestérol, le métabolisme du glucose, l'inflammation et l'apoptose .
Traitement de la stéato-hépatite non alcoolique (NASH)
L'OCA a montré des effets prometteurs sur la NASH, une maladie du foie caractérisée par une inflammation et des dommages au foie résultant de l'accumulation de graisse . Il peut améliorer les résultats cliniques chez les patients atteints de NASH présentant des problèmes histologiques, métaboliques et biochimiques différents .
3. Traitement de la cholangite sclérosante primitive (CSP) L'OCA est à l'étude pour son rôle potentiel dans le traitement de la CSP, une maladie qui provoque l'inflammation et la destruction des voies biliaires dans le foie . Des études cliniques récentes suggèrent que l'OCA peut agir en synergie avec les médicaments modifiant les lipides pour améliorer encore les résultats à long terme avec la CSP .
4. Synthèse et caractérisation de nouvelles impuretés De nouvelles stratégies de synthèse efficaces ont été développées pour la première synthèse de deux nouvelles impuretés trouvées dans l'acide obeticholique . Les voies de synthèse des impuretés sont conçues sans purification sur colonne en utilisant le chlorure de 4-nitrobenzoyle comme groupe protecteur sélectif
Mécanisme D'action
Safety and Hazards
Obeticholic acid should be handled carefully to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
(4R)-4-[(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXERDUOLZKYMJM-XHCXGMTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915038-27-6 |
Source


|
| Record name | (3alpha,5beta,6beta,7alpha)-6-Ethyl-3,7-dihydroxycholan-24-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915038276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3.ALPHA.,5.BETA.,6.BETA.,7.ALPHA.)-6-ETHYL-3,7-DIHYDROXYCHOLAN-24-OIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ4XQ0OBZ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

